1,7-Diiodoheptane
Overview
Description
1,7-Diiodoheptane: is an organic compound with the molecular formula C7H14I2 It is a dihalogenated alkane, specifically a diiodoalkane, where two iodine atoms are attached to the terminal carbon atoms of a seven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Diiodoheptane can be synthesized through the halogenation of heptane. One common method involves the reaction of 1,7-dibromoheptane with sodium iodide in acetone. This reaction is a nucleophilic substitution where the bromine atoms are replaced by iodine atoms .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,7-Diiodoheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the iodine atoms can be replaced by other nucleophiles.
Reduction: The compound can be reduced to heptane by using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation under specific conditions to form heptanoic acid derivatives.
Common Reagents and Conditions:
Sodium Iodide in Acetone: Used for nucleophilic substitution reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Heptane: Formed through reduction.
Heptanoic Acid Derivatives: Formed through oxidation.
Various Substituted Heptanes: Formed through nucleophilic substitution.
Scientific Research Applications
1,7-Diiodoheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It can be used in the study of biological systems where halogenated compounds are of interest.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-diiodoheptane primarily involves its reactivity as a dihalogenated compound. The iodine atoms can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1,7-Dibromoheptane: Similar structure but with bromine atoms instead of iodine.
1,7-Dichloroheptane: Similar structure but with chlorine atoms instead of iodine.
1,5-Diiodopentane: A shorter chain diiodoalkane with five carbon atoms.
Uniqueness: 1,7-Diiodoheptane is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This gives the compound distinct reactivity and properties, making it valuable in specific synthetic applications where other dihalogenated alkanes may not be as effective.
Properties
IUPAC Name |
1,7-diiodoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14I2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHWQLNCPAJXJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505485 | |
Record name | 1,7-Diiodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51526-03-5 | |
Record name | 1,7-Diiodoheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51526-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Diiodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane, 1,7-diiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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